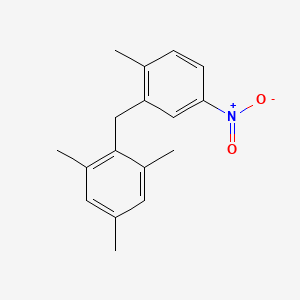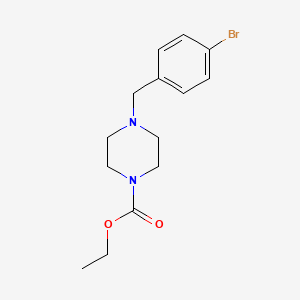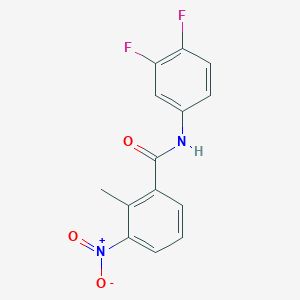![molecular formula C15H15ClN2O3S B5754402 N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Methylsulfonylmethane (MSM), is a naturally occurring compound found in plants, animals, and humans. MSM is widely used in scientific research due to its anti-inflammatory and antioxidant properties.
作用机制
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation and oxidative stress in the body. MSM has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Biochemical and Physiological Effects:
MSM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to improve joint mobility and reduce pain in individuals with osteoarthritis. MSM has been shown to improve skin health by reducing inflammation and improving collagen production. It has also been shown to improve exercise performance by reducing muscle damage and oxidative stress.
实验室实验的优点和局限性
MSM has a number of advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established safety profile. However, MSM does have some limitations for lab experiments. It has a short half-life in the body and may require frequent dosing. It may also have variable absorption and bioavailability depending on the formulation.
未来方向
There are a number of future directions for MSM research. One area of interest is the potential use of MSM in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MSM has been shown to have neuroprotective effects and may be able to reduce inflammation and oxidative stress in the brain. Another area of interest is the potential use of MSM in the treatment of cancer. MSM has been shown to have anti-cancer properties and may be able to inhibit tumor growth and metastasis. Finally, future research may focus on optimizing the dosing and formulation of MSM to improve its absorption and bioavailability.
合成方法
MSM can be synthesized by the oxidation of dimethyl sulfoxide (DMSO) using hydrogen peroxide or other oxidizing agents. The synthesis process involves the reaction of DMSO with hydrogen peroxide in the presence of a catalyst such as silver oxide or sodium hydroxide. The resulting product is then purified and crystallized to obtain MSM.
科学研究应用
MSM has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been studied for its potential use in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of skin conditions such as acne, rosacea, and eczema.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRJPJWTCILJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)

![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)


![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)